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molecular formula C11H14F3N B154463 BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- CAS No. 1645-09-6

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-

Cat. No. B154463
M. Wt: 217.23 g/mol
InChI Key: CUEVAAQJHCRHJI-UHFFFAOYSA-N
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Patent
US07244728B2

Procedure details

9.8 g (40 mmol) N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide are dissolved in 110 mL ethanol, combined with 200 ml of conc. hydrochloric acid and refluxed overnight. The reaction mixture is added to ice water, made alkaline with sodium hydroxide and extracted with tert.-butylmethylether. The organic phases are washed with water, dried and evaporated down. Then the residue is purified by chromatography.
Name
N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:15]C=O)([CH3:14])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1.Cl.[OH-].[Na+]>C(O)C>[CH3:14][C:2]([NH2:15])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide
Quantity
9.8 g
Type
reactant
Smiles
CC(CC1=CC(=CC=C1)C(F)(F)F)(C)NC=O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with tert.-butylmethylether
WASH
Type
WASH
Details
The organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
Then the residue is purified by chromatography

Outcomes

Product
Name
Type
Smiles
CC(CC1=CC(=CC=C1)C(F)(F)F)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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